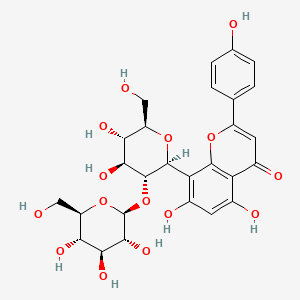

Vitexin 2''-O-beta-D-glucoside

描述

Distribution in Botanical Sources

This compound is not ubiquitous in the plant kingdom but has been identified in a variety of specific plant families and species. Its presence is a characteristic feature of the secondary metabolism of these plants.

Vitexin (B1683572) 2''-O-beta-D-glucoside has been isolated and identified from several plant sources. Notably, it is found in the leaves of Crataegus pinnatifida, commonly known as Chinese hawthorn. mdpi.com Other species within the Crataegus genus also contain this compound. mdpi.comresearchgate.net

The compound is also a known constituent of Trollius species (globeflowers), where it has been characterized as part of a broader analysis of flavone (B191248) C-glycosides in these plants. nih.gov In the halophyte Halogeton glomeratus, a plant adapted to saline environments, Vitexin 2''-O-beta-D-glucoside is a notable metabolite. nih.gov

Furthermore, its presence has been reported in Zea mays (maize), where its concentration can be influenced by external factors such as fungal infection. acs.org Studies have also indicated its accumulation in the flowers of certain Camellia species. nih.gov

Table 1: Documented Botanical Sources of this compound

| Genus | Species | Common Name |

|---|---|---|

| Crataegus | pinnatifida | Chinese Hawthorn |

| Trollius | chinensis | Chinese Globeflower |

| Halogeton | glomeratus | Saltwort |

| Zea | mays | Maize/Corn |

The concentration of this compound is not uniform throughout the plant; it often accumulates in specific organs. This organ-specific pattern suggests a defined physiological role for the compound. In Halogeton glomeratus, for instance, a metabolomics study revealed that this compound specifically accumulates in the seeds. nih.gov In contrast, within certain Camellia species, the highest levels of this compound are found in the flowers. nih.gov In Crataegus pinnatifida, it is a significant component of the leaf flavonoid profile. mdpi.com This variability in accumulation points to tissue-specific regulation of its biosynthetic pathway.

Enzymatic Biosynthesis Pathways

The formation of this compound is a precise enzymatic process. It involves the attachment of a glucose molecule to a pre-existing flavonoid structure, a reaction catalyzed by a specific class of enzymes known as glycosyltransferases.

The key enzyme responsible for the synthesis of this compound is classified as UDP-glucose:vitexin 2''-O-beta-D-glucosyltransferase, with the Enzyme Commission (EC) number 2.4.1.105. frontiersin.org This enzyme catalyzes the transfer of a glucose moiety from an activated sugar donor, UDP-glucose, to the 2''-hydroxyl group of the vitexin molecule. frontiersin.org

UDP-glucose + vitexin → UDP + this compound frontiersin.org

Detailed characterization of this enzyme has been performed using extracts from the petals of Silene alba (white campion). The study revealed that this specific vitexin-glucosylating enzyme has an optimal pH of 7.5. nih.gov Its activity is stimulated by divalent cations such as Mg²⁺, Mn²⁺, Co²⁺, and Ca²⁺. nih.gov Kinetic analysis of the enzyme from Silene alba determined the Michaelis constant (Km) to be 0.01 mM for the substrate vitexin and 0.2 mM for the sugar donor UDP-glucose, indicating a high affinity for vitexin. nih.gov

The biosynthesis of this compound is dependent on the availability of its two direct precursors: vitexin and UDP-glucose.

UDP-glucose Supply : The second precursor, UDP-glucose, is a high-energy glucose donor central to many metabolic pathways. It is primarily derived from sucrose (B13894), a product of photosynthesis, via the action of enzymes like sucrose synthase. acs.org The availability of UDP-glucose can be a rate-limiting factor in glycosylation reactions, and its regeneration is crucial for maintaining the production of glycosylated compounds. mdpi.com

The glycosylation mechanism itself is a direct and specific enzymatic reaction. The UDP-glucose:vitexin 2''-O-beta-D-glucosyltransferase recognizes both the flavonoid acceptor (vitexin) and the sugar donor (UDP-glucose) and facilitates the formation of a glycosidic bond at the 2''-position of the C-linked glucose of vitexin. frontiersin.orgnih.gov

The production of this compound is under strict genetic control. Research on Silene alba has demonstrated that the 2''-O-glucosylation of vitexin is governed by a single, specific gene, designated as Vg. nih.gov This is distinct from the gene (Fg) that controls the glucosylation of a related compound, isovitexin (B1672635), indicating a high degree of genetic specificity in flavonoid modification. nih.gov

More broadly, the expression of flavonoid biosynthetic genes, including glucosyltransferases, is regulated at the transcriptional level by complexes of transcription factors. nih.gov The most prominent among these are proteins from the R2R3-MYB and basic helix-loop-helix (bHLH) families. capes.gov.broup.com These transcription factors can act as activators or repressors, binding to the promoter regions of biosynthetic genes (like the one encoding the vitexin 2''-O-glucosyltransferase) and thereby controlling when and where the enzyme is produced. capes.gov.br For example, specific MYB transcription factors have been shown to regulate the expression of UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT), a similar type of enzyme, in response to developmental and environmental cues. nih.govnih.gov This complex regulatory network ensures that the synthesis of this compound is tightly coordinated with the plant's developmental stage and its response to the environment.

Structure

3D Structure

属性

IUPAC Name |

8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c28-7-15-20(35)22(37)26(42-27-23(38)21(36)19(34)16(8-29)41-27)25(40-15)18-12(32)5-11(31)17-13(33)6-14(39-24(17)18)9-1-3-10(30)4-2-9/h1-6,15-16,19-23,25-32,34-38H,7-8H2/t15-,16-,19-,20-,21+,22+,23-,25+,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTOTHFWELWOCG-OAFKVUNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415065 | |

| Record name | AC1NQXCK | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61360-94-9 | |

| Record name | Flavosativaside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61360-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AC1NQXCK | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthesis of Vitexin 2 O Beta D Glucoside

Metabolomic Profiling and Environmental Influences of Vitexin (B1683572) 2''-O-beta-D-glucoside

Metabolomic profiling has emerged as a powerful tool for understanding the biochemical responses of plants to their environment. This approach allows for the comprehensive analysis of a plant's metabolome—the complete set of small-molecule chemicals or metabolites. Among the vast array of plant metabolites, flavonoids such as Vitexin 2''-O-beta-D-glucoside play a significant role in mediating interactions with the environment. This section explores the quantitative fluctuations of this specific compound in response to environmental pressures and the integration of metabolomic data with other "omics" technologies to elucidate its functional role in plant systems.

Quantitative Changes in Response to Abiotic and Biotic Stressors in Plants

Plants, being sessile organisms, have developed intricate mechanisms to cope with various environmental challenges, including abiotic (non-living) and biotic (living) stressors. The synthesis and accumulation of secondary metabolites are key strategies for adaptation and defense. mdpi.com Research has shown that the concentration of this compound can be significantly altered when plants are subjected to such stressful conditions.

Biotic Stress:

Pathogen attack represents a major biotic stress for plants. Studies on maize (Zea mays) have provided specific quantitative insights into how this compound levels change upon infection by the necrotrophic fungus Rhizoctonia solani, the causative agent of sheath blight disease. nih.gov In a metabolomics analysis of maize infected with R. solani, the concentration of this compound was found to be up-regulated in both leaf and sheath tissues. plos.org

The study, which also examined the effects of phenylacetic acid (PAA), a phytotoxin produced by R. solani, found that both the pathogen and its toxin induced similar metabolic responses in maize concerning this compound. plos.orgscienceopen.com In R. solani-treated leaves, the level of this compound was 1.27 times higher than in the control group. plos.orgscienceopen.com Similarly, in the infected maize sheaths, its concentration increased by 1.28-fold compared to the uninfected control group. plos.orgscienceopen.com This up-regulation suggests a role for this compound in the plant's defense response against this fungal pathogen. nih.govplos.org Flavonoids, produced via the phenylpropanoid pathway, are known contributors to plant defense, often acting as antioxidants or antimicrobial agents. plos.org

Interactive Data Table: Response of this compound to Biotic Stress in Maize

| Plant Tissue | Stressor | Fold Change vs. Control | Reference |

| Maize Leaf | Rhizoctonia solani | 1.27 | plos.orgscienceopen.com |

| Maize Sheath | Rhizoctonia solani | 1.28 | plos.orgscienceopen.com |

Abiotic Stress:

Abiotic stressors such as salinity, drought, and extreme temperatures also trigger significant changes in plant metabolomes. mdpi.com In the halophyte Halogeton glomeratus, a plant adapted to saline environments, metabolomic analysis revealed that this compound specifically increased in the seeds. frontiersin.org This tissue-specific accumulation points towards a potential role for the compound in protecting the reproductive and developmental stages of the plant from the adverse effects of high salinity, which can include oxidative stress. frontiersin.org While many metabolites are adjusted to confer stress tolerance, the specific increase of this flavonoid in seeds highlights its potential importance for the survival and propagation of the species in harsh environments. frontiersin.org

Integration of Metabolomics with Other Omics Data in Plant Systems

To gain a deeper understanding of the biological significance of metabolites like this compound, researchers increasingly employ multi-omics approaches. semanticscholar.org This strategy involves integrating metabolomic data with information from other molecular levels, such as the genome (genomics), gene expression (transcriptomics), and proteins (proteomics). semanticscholar.org This integrative analysis helps to connect the presence and quantity of a metabolite with the genes and pathways responsible for its synthesis and regulation. researchgate.net

A study on three Camellia species with different flower colors (Camellia amplexicaulis - red, C. petelotii - yellow, and C. oleifera - white) provides a clear example of this integrated approach. researchgate.net Using a combination of metabolomics and transcriptomics, the researchers investigated the molecular mechanisms behind petal coloration. researchgate.net

The metabolomic analysis revealed that the flowers of the yellow-flowered C. petelotii had significantly higher concentrations of apigenin (B1666066), vitexin, and their derivatives, including this compound, compared to the red and white-flowered species. researchgate.net This identified a strong correlation between these flavonoids and the yellow phenotype. researchgate.net

Simultaneously, the transcriptomic analysis identified 139 structural genes involved in the flavonoid biosynthesis pathway. researchgate.net By correlating the gene expression patterns with the metabolite accumulation patterns, the study pinpointed key structural genes whose expression was closely related to the high levels of vitexin derivatives. researchgate.net These included genes such as PAL (phenylalanine ammonia-lyase), CHS (chalcone synthase), and CHI (chalcone isomerase), which are foundational enzymes in the flavonoid pathway. mdpi.comresearchgate.net The integrated data strongly indicated that the up-regulation of these specific genes leads to the accumulation of this compound and other flavonoids, resulting in the yellow flower color. researchgate.net This approach moves beyond simple correlation to establish a mechanistic link between gene activity and a specific biochemical phenotype. semanticscholar.orgresearchgate.net

Interactive Data Table: Integrated Omics Analysis of Vitexin Derivatives in Camellia

| Analysis Type | Finding in Yellow Camellia | Implication | Reference |

| Metabolomics | Significantly higher levels of Vitexin and its derivatives (including this compound). | These compounds are likely responsible for the yellow flower color. | researchgate.net |

| Transcriptomics | Identified key structural genes in the flavonoid pathway (e.g., PAL, CHS, CHI) with expression patterns that correlated with flavonoid accumulation. | The expression of these specific genes drives the synthesis of the yellow pigments. | researchgate.net |

| Integrated Analysis | The up-regulation of flavonoid biosynthesis genes is directly linked to the accumulation of this compound and related compounds, causing the yellow phenotype. | Establishes a gene-to-metabolite-to-phenotype relationship. | researchgate.net |

Advanced Analytical Methodologies for Vitexin 2 O Beta D Glucoside

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating Vitexin (B1683572) 2''-O-beta-D-glucoside from complex mixtures, such as plant extracts, enabling accurate quantification and further structural analysis. High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-high-performance liquid chromatography (UHPLC), are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Quantification

The development of a robust HPLC method is fundamental for the accurate quantification of Vitexin 2''-O-beta-D-glucoside. A simple, precise, and rapid HPLC method has been developed and validated for the simultaneous determination of this and other flavonoids. nih.govxjtu.edu.cn

Method validation, performed according to International Council for Harmonisation (ICH) guidelines, ensures the reliability of the analytical procedure. jchps.com Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).

A typical HPLC method for this compound involves a C18 column and an isocratic mobile phase. nih.govxjtu.edu.cnresearchgate.net For instance, one validated method utilized a Shim-pack VP-ODS C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase of tetrahydrofuran, acetonitrile (B52724), and 0.05% phosphoric acid solution (20:3:77, v/v/v) at a flow rate of 1.0 mL/min, with UV detection at 360 nm. nih.govxjtu.edu.cnresearchgate.net Another method employed an Inertsil ODS-3V column (250mm × 4.6mm, 5µm) with an isocratic mobile phase of acetonitrile and 0.1% orthophosphoric acid (20:80 v/v) at a flow rate of 1 mL/minute and UV detection at 335 nm. jchps.com

The linearity of the method is established over a specific concentration range. For this compound, a linear range of 4.12–206.00 μg/mL has been reported, with a correlation coefficient greater than 0.998. nih.govresearchgate.net The precision of the method, assessed through intra- and inter-day variations, is typically demonstrated by a relative standard deviation (RSD) of less than 3%. nih.govresearchgate.net The sensitivity of the method is defined by the LOD and LOQ, which for this compound have been determined to be 0.6 ng and 2 ng, respectively. nih.govresearchgate.net

Below is a table summarizing typical HPLC method parameters and validation data for the quantification of this compound.

Table 1: HPLC Method and Validation Parameters for this compound Quantification

| Parameter | Value | Reference |

|---|---|---|

| Column | Shim-pack VP-ODS C18 (250 mm × 4.6 mm, 5 µm) | nih.govresearchgate.net |

| Mobile Phase | Tetrahydrofuran/acetonitrile/0.05% phosphoric acid (20:3:77, v/v/v) | nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min | nih.govresearchgate.net |

| Detection | UV at 360 nm | nih.govresearchgate.net |

| Linearity Range | 4.12–206.00 μg/mL | nih.govresearchgate.net |

| Correlation Coefficient (r²) | > 0.998 | nih.govresearchgate.net |

| LOD | 0.6 ng | nih.govresearchgate.net |

| LOQ | 2 ng | nih.govresearchgate.net |

| Precision (RSD) | < 3% | nih.govresearchgate.net |

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

Ultra-high-performance liquid chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These benefits are attributed to the use of columns packed with smaller particles (typically sub-2 µm), which operate at higher pressures.

UHPLC coupled with mass spectrometry (UHPLC-MS) is a powerful tool for the analysis of complex samples containing this compound. nih.govebi.ac.uk The enhanced separation efficiency of UHPLC allows for better resolution of isomeric compounds, which is a common challenge in the analysis of flavonoids. For instance, UHPLC can effectively separate this compound from its isomers, ensuring more accurate identification and quantification. ebi.ac.uk

A typical UHPLC system for flavonoid analysis might employ a C18 column (e.g., 150 mm × 2.1 mm, 1.8 µm) and a gradient elution with a mobile phase consisting of acidified water and an organic solvent like acetonitrile. mdpi.com The shorter run times achieved with UHPLC, often under 20 minutes, significantly increase sample throughput, which is particularly beneficial for large-scale metabolomics studies. mdpi.com The increased peak heights and narrower peak widths characteristic of UHPLC separations also lead to improved sensitivity. researchgate.net

Mass Spectrometric Identification and Fragmentation Studies

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound. When coupled with a chromatographic system, it provides a wealth of information regarding the molecular weight and fragmentation patterns of the compound.

Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry (ESI-Q-TOF MS/MS) Applications

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like flavonoid glycosides, as it typically produces intact molecular ions. Quadrupole time-of-flight (Q-TOF) mass spectrometers offer high mass accuracy and resolution, enabling the determination of elemental compositions and the differentiation of compounds with very similar masses.

UHPLC-ESI-Q-TOF-MS/MS has been successfully employed for the characterization of this compound and other flavone (B191248) C-glycosides in plant extracts. ebi.ac.uk This technique allows for the acquisition of full-scan MS data to determine the precursor ion (the intact molecule) and product ion spectra (MS/MS) to study its fragmentation. In negative ion mode, this compound typically shows a deprotonated molecule [M-H]⁻ at an m/z of 593.1516. nih.gov The high mass accuracy of the TOF analyzer is crucial for confirming the elemental formula of the detected ions.

Elucidation of Diagnostic Fragment Ions and Cleavage Pathways for C-Glycosyl Flavonoids

Tandem mass spectrometry (MS/MS) experiments are critical for elucidating the structure of C-glycosyl flavonoids like this compound. Unlike O-glycosides, where the glycosidic bond is readily cleaved, C-glycosides exhibit characteristic cross-ring cleavages of the sugar moiety. nih.govakjournals.com

For this compound, the fragmentation of the precursor ion [M-H]⁻ at m/z 593.1516 involves the loss of the terminal glucose unit (162 Da) to produce the vitexin fragment at m/z 431. nih.gov The subsequent fragmentation of the vitexin ion is characterized by specific losses from the C-linked glucose moiety. akjournals.com Key diagnostic fragment ions for vitexin include those resulting from the loss of 90 Da (C₃H₆O₃) and 120 Da (C₄H₈O₄), corresponding to cross-ring cleavages of the sugar. akjournals.com These fragmentations lead to ions at m/z 341 and m/z 311, respectively. akjournals.com Further fragmentation can occur, such as the loss of a water molecule (18 Da) or a carbon monoxide molecule (28 Da). akjournals.com

The fragmentation pathway of this compound can be summarized as follows:

[M-H]⁻ at m/z 593.1516 → loss of glucose (162 Da) → [Vitexin-H]⁻ at m/z 431.

[Vitexin-H]⁻ at m/z 431 → loss of 90 Da → m/z 341.

[Vitexin-H]⁻ at m/z 431 → loss of 120 Da → m/z 311.

The table below details the characteristic fragment ions observed in the MS/MS spectrum of Vitexin, the core structure of this compound.

Table 2: Diagnostic Fragment Ions of Vitexin from MS/MS Analysis

| Precursor Ion [M-H]⁻ (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Fragmentation Pathway | Reference |

|---|---|---|---|---|

| 431 | 341 | 90 | Cross-ring cleavage of sugar | akjournals.com |

| 431 | 311 | 120 | Cross-ring cleavage of sugar | akjournals.com |

| 341 | 323 | 18 | Loss of H₂O | akjournals.com |

Multiple Reaction Monitoring (MRM) for Quantification in Complex Matrices

Multiple reaction monitoring (MRM) is a highly sensitive and selective quantification technique performed on triple quadrupole mass spectrometers. nih.govdoi.org It involves monitoring specific precursor-to-product ion transitions for the target analyte. nih.gov This specificity allows for the accurate quantification of this compound even in complex biological or botanical matrices where co-eluting interferences can be a significant issue for other detectors like UV. doi.org

For the MRM analysis of this compound, at least two specific ion transitions are typically monitored to ensure reliable identification and quantification. The first transition involves the selection of the precursor ion (e.g., [M-H]⁻ at m/z 593.1) in the first quadrupole (Q1), its fragmentation in the collision cell (q2), and the selection of a specific product ion in the third quadrupole (Q3). A second transition from the same precursor to a different product ion is used for confirmation.

The development of an MRM method requires the optimization of MS parameters, such as collision energy, for each transition to achieve maximum sensitivity. rsc.org A generic MRM-based approach for flavonoid profiling has been established, which can be adapted for the in-depth analysis of specific compounds like this compound. nih.gov This targeted approach provides superior sensitivity and a wider dynamic range compared to full-scan MS methods, making it the gold standard for quantitative analysis in complex samples. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of natural products like this compound. diva-portal.org Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, researchers can precisely map the molecular architecture, including the stereochemistry and points of glycosidic linkages. nih.govdiva-portal.org

The structural confirmation of this compound involves identifying three key components: the aglycone (apigenin), the C-glycosyl moiety (the first glucose unit), and the O-glycosyl moiety (the second glucose unit), and determining their connectivity.

¹H NMR Spectroscopy : This technique provides information on the number and environment of protons in the molecule. For this compound, the ¹H NMR spectrum would display characteristic signals for the aromatic protons of the apigenin (B1666066) A and B rings. For instance, A₂B₂ type protons are typically observed near δ 7.9 and 6.9 ppm for the B-ring, while meta-coupled protons on the A-ring appear around δ 6.8 and 6.4 ppm. jfda-online.com A key singlet proton for H-3 is also characteristic of the flavone structure. jfda-online.com Crucially, the anomeric protons of the two glucose units would appear as distinct doublets, with their chemical shifts and coupling constants (J-values) indicating their α or β configuration. tandfonline.com A large coupling constant (typically >7 Hz) for an anomeric proton is indicative of a β-linkage. tandfonline.com

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The apigenin core shows characteristic signals for the carbonyl carbon (C-4) around δ 182 ppm, and other aromatic and oxygen-bearing carbons at distinct chemical shifts. jfda-online.com The sugar carbons are typically found in the δ 60-110 ppm range. The chemical shift of the anomeric carbon (C-1'') of the C-glycosyl unit is a key indicator of its position on the A-ring. The attachment of the second glucose unit via an O-glycosidic bond at the 2''-position causes a significant downfield shift of the C-2'' signal and an upfield shift of the adjacent C-1'' and C-3'' signals, a phenomenon that confirms the 2''-O-linkage.

2D NMR Techniques :

COSY (Correlation Spectroscopy) identifies proton-proton couplings within the same spin system, which is essential for tracing the proton sequences within each sugar ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals. diva-portal.org

HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most critical experiment for connecting the different structural parts. It reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include those between the anomeric proton of the C-glucose (H-1'') and the aglycone carbons (C-7, C-8, C-9) to confirm the C-8 linkage of vitexin. Furthermore, a correlation between the anomeric proton of the second glucose unit (H-1''') and the C-2'' carbon of the first glucose unit would definitively establish the structure as this compound.

Table 1: Typical NMR Data for Structural Components of Flavone C-Diglycosides (Note: The following table is illustrative, based on data for closely related flavonoid glycosides, as a complete, published dataset for this compound is not readily available in the searched literature. Chemical shifts are in ppm.)

| Atom | Typical ¹³C Shift (ppm) | Typical ¹H Shift (ppm) | Key HMBC Correlations |

| Aglycone (Apigenin) | |||

| C-2 | ~164.2 | - | H-2', H-6' |

| C-3 | ~102.7 | ~6.75 (s) | H-2', H-6' |

| C-4 | ~181.8 | - | H-3, H-5 |

| C-8 | ~94.5 | ~6.78 (d) | H-1'' |

| C-2', C-6' | ~128.2 | ~7.87 (d) | H-3', H-5' |

| C-3', C-5' | ~115.9 | ~6.91 (d) | H-2', H-6' |

| C-Glycosyl (Glucose I) | |||

| C-1'' | ~72.9 | ~5.08 (d) | C-7, C-8, C-9 |

| C-2'' | ~80-82 | ~4.0-4.2 (m) | H-1''' |

| C-3'' | ~75.3 | ~3.5-3.7 (m) | - |

| O-Glycosyl (Glucose II) | |||

| C-1''' | ~104-105 | ~4.5-4.7 (d) | C-2'' |

| C-6''' | ~60.9 | ~3.6-3.8 (m) | - |

| Value is significantly shifted downfield due to O-glycosylation. |

Development of Robust Analytical Methods for Biological Matrices

The quantification of this compound and its related flavonoids in biological matrices such as plasma, tissues, or plant extracts is crucial for pharmacokinetic, metabolic, and quality control studies. Robust and sensitive analytical methods, primarily based on liquid chromatography, have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a common method for the analysis of flavonoids. rsc.orgresearchgate.net The separation is typically achieved on a reversed-phase C18 column. rsc.orgresearchgate.net An isocratic or gradient mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile or methanol (B129727) is used for elution. rsc.orgresearchgate.netresearchgate.net Detection is performed at the maximum absorption wavelength of the flavonoid chromophore, which is around 335-360 nm for vitexin and its glycosides. rsc.orgresearchgate.net Method validation according to ICH guidelines typically includes assessing linearity, precision, accuracy, robustness, and the limits of detection (LOD) and quantitation (LOQ). researchgate.net For this compound, a validated HPLC-UV method demonstrated a linearity range of 4.12–206.00 μg/mL with an LOD of 0.6 ng. rsc.orgresearchgate.net

For higher sensitivity and selectivity, especially in complex biological matrices like plasma, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice. diva-portal.orghmdb.ca This technique offers shorter analysis times and superior resolution. hmdb.ca Sample preparation often involves a simple protein precipitation step with methanol or acetonitrile. tandfonline.comhmdb.ca The analytes are separated on a UPLC column and detected by a mass spectrometer, often using an electrospray ionization (ESI) source. tandfonline.comhmdb.ca The MS/MS analysis in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity by monitoring a specific precursor ion to product ion transition for the analyte. The fragmentation of flavone C-glycosides in the mass spectrometer often involves the cleavage of the sugar moieties, providing diagnostic ions that aid in identification. ebi.ac.uk UPLC-MS/MS methods have been successfully applied to the simultaneous determination of multiple flavonoids, including vitexin derivatives, in rat plasma. tandfonline.comhmdb.ca

Table 2: Examples of Developed Analytical Methods for this compound and Related Compounds

| Method | Analyte(s) | Matrix | Column | Mobile Phase | Detection | Linearity Range (μg/mL) | LOD | LOQ | Ref |

| HPLC-UV | Vitexin-2''-O-glucoside, Vitexin, etc. | Hawthorn leaves & fruits | Shim-pack VP-ODS C18 (250x4.6 mm, 5 µm) | Tetrahydrofuran/acetonitrile/0.05% phosphoric acid (20:3:77) | UV at 360 nm | 4.12–206.00 | 0.6 ng | 2 ng | rsc.orgresearchgate.net |

| UPLC-MS/MS | Vitexin-2''-O-rhamnoside, Vitexin, etc. | Rat Plasma | ACQUITY UPLC BEH C18 (1.7 µm) | Gradient: Acetonitrile and water with formic acid | ESI-MS/MS | 10-50,000 ng/mL | - | - | tandfonline.com |

| UPLC-MS/MS | Vitexin-2''-O-glucoside, Vitexin, etc. | Crataegi folium | Acquity UPLC BEH C18 (100x2.1 mm, 1.7 µm) | Gradient: Acetonitrile and water with 0.1% formic acid | TQ-MS | 0.001-5 | - | - | diva-portal.org |

| HPLC-UV | Vitexin | Justicia gendarussa extract | Inertsil ODS-3V (250x4.6mm, 5µm) | Acetonitrile: 0.1% ortho phosphoric acid (20:80) | UV at 335 nm | - | <2% RSD | <2% RSD | researchgate.net |

| Linearity range is for Vitexin-2''-O-rhamnoside, a closely related diglycoside. |

Chemical Synthesis and Derivatization Studies of Vitexin 2 O Beta D Glucoside Analogues

Chemoenzymatic Synthesis Approaches for Vitexin (B1683572) Glycosides

The addition of further sugar moieties to the vitexin core, a process known as glycosylation, is a key strategy to improve solubility and bioactivity. nih.gov While purely chemical synthesis methods for flavonoid glycosides are possible, they often require complex protection and deprotection steps to achieve regioselectivity, making them cumbersome. nih.govresearchgate.net In contrast, enzymatic and chemoenzymatic approaches offer high selectivity under mild reaction conditions. nih.govresearchgate.netmdpi.com

Enzymes used for vitexin glycosylation primarily fall into two categories: glycosyltransferases (GTs) and glycosidases. nih.govresearchgate.net Glycosyltransferases, such as UDP-glucose:vitexin 2"-O-beta-D-glucosyltransferase (EC 2.4.1.105), catalyze the transfer of a sugar moiety from an activated donor, like UDP-glucose, to the vitexin molecule, specifically forming Vitexin 2''-O-beta-D-glucoside. wikipedia.org

However, the practical application of GTs can be limited by the high cost of sugar donors. researchgate.net Glycosidases, on the other hand, can be used in a reverse-hydrolysis or transglycosylation reaction, which is a more cost-effective approach. researchgate.net A significant challenge in the enzymatic glycosylation of vitexin is its poor solubility in aqueous reaction media, which often leads to low yields. nih.govrsc.org To overcome this, studies have investigated the use of organic co-solvents. For instance, the use of a solvent-stable β-fructosidase in a 50% (v/v) ethyl acetate (B1210297) solvent system dramatically improved the yield of vitexin glycosides to 99%. nih.govrsc.org In this system, two novel compounds, β-D-fructofuranosyl-(2→6)-vitexin and β-D-difructofuranosyl-(2→6)-vitexin, were efficiently synthesized. nih.govrsc.orgrsc.org

Another approach utilized a glycosyltransferase from Bacillus thuringiensis (BtGT_16345), which successfully catalyzed the conversion of vitexin to vitexin-4′-O-β-glucoside and vitexin-5-O-β-glucoside, although with modest yields of 17.5% and 18.6%, respectively. mdpi.comrsc.orgcnu.edu.twnih.gov This highlights that while enzymatic methods are promising, the choice of enzyme and reaction conditions is critical for efficient synthesis.

| Enzyme | Substrate | Product(s) | Yield | Key Reaction Condition | Reference |

|---|---|---|---|---|---|

| β-fructosidase | Vitexin | β-D-fructofuranosyl-(2→6)-vitexin & β-D-difructofuranosyl-(2→6)-vitexin | 99% (total) | 50% (v/v) ethyl acetate | nih.govrsc.org |

| Bacillus thuringiensis GT (BtGT_16345) | Vitexin | Vitexin-4′-O-β-glucoside | 17.5% | Aqueous buffer with UDP-G | rsc.orgcnu.edu.twnih.gov |

| Bacillus thuringiensis GT (BtGT_16345) | Vitexin | Vitexin-5-O-β-glucoside | 18.6% | Aqueous buffer with UDP-G | rsc.orgcnu.edu.twnih.gov |

Design and Synthesis of Structurally Related Flavonoid Glycosides

The synthesis of structurally related analogues, such as Vitexin-2''-O-rhamnoside and Vitexin-4''-O-glucoside, allows for a systematic exploration of how different sugar moieties and linkage positions affect the parent molecule's properties.

Vitexin-2''-O-rhamnoside is a derivative where a rhamnose sugar is attached to the 2''-position of the glucose moiety of vitexin. biosynth.comchemicalbook.com This compound is a naturally occurring flavonoid glycoside found in medicinal plants. biosynth.com Its chemical structure is defined as 8-[2-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one. biosynth.com The synthesis of such C-glycosyl flavonoid derivatives with an additional O-glycosidic linkage often relies on enzymatic methods to ensure the correct stereochemistry and regioselectivity, building upon the vitexin scaffold.

Vitexin-4''-O-glucoside is another important analogue where a second glucose unit is attached to the 4''-position of the initial glucose. biosynth.commedchemexpress.com It is a flavonoid fraction isolated from the leaves of Crataegus pinnatifida. medchemexpress.com A high-performance liquid chromatography (HPLC) method has been developed for the pharmacokinetic study of this compound, indicating its importance in pharmacological research. The enzymatic synthesis of O-glycosylated vitexin derivatives, like the 4'-O- and 5-O-glucosides, has been successfully demonstrated using glycosyltransferases from Bacillus species, which provides a pathway for producing such analogues. mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of vitexin analogues influences their biological effects. A primary motivation for glycosylation is to improve aqueous solubility. Studies have confirmed that the synthesis of vitexin-4′-O-β-glucoside and vitexin-5-O-β-glucoside results in compounds with greater aqueous solubility than the parent vitexin. mdpi.comcnu.edu.twnih.gov

The nature and position of the sugar moiety significantly impact biological activity. For instance, the addition of a fructofuranosyl group to vitexin was shown to enhance its anti-tumor activity against human breast cancer cell lines (MCF-7 and MDA-MB-231). nih.govrsc.org The newly synthesized β-D-fructofuranosyl-(2→6)-vitexin and β-D-difructofuranosyl-(2→6)-vitexin both exhibited lower IC50 values compared to vitexin, indicating increased cytotoxicity towards these cancer cells. nih.gov

Similarly, Vitexin-2''-O-rhamnoside has been shown to possess antioxidant properties and inhibit apoptosis. medchemexpress.com It strongly inhibits DNA synthesis in MCF-7 breast cancer cells with an IC50 of 17.5 μM and can enhance immune function. medchemexpress.com The antioxidant activity of flavone (B191248) C-glycosides is closely related to their structural features. The presence of ortho-dihydroxyl groups on the B-ring is a key determinant of antioxidant capacity. mdpi.com However, the addition of sugar groups can sometimes decrease antioxidant activity due to steric hindrance, which affects the molecule's ability to delocalize electrons. mdpi.com This highlights a trade-off between improved solubility and potential modulation of intrinsic activity.

| Compound | Structural Modification | Observed Effect | Reference |

|---|---|---|---|

| Vitexin-4′-O-β-glucoside | Glucosylation at 4'-OH | Increased aqueous solubility | mdpi.comcnu.edu.tw |

| Vitexin-5-O-β-glucoside | Glucosylation at 5-OH | Increased aqueous solubility | mdpi.comcnu.edu.tw |

| β-D-fructofuranosyl-(2→6)-vitexin | Fructosylation at 6''-OH of glucose | Enhanced anti-tumor activity (IC50: 52.4 μg/mL on MDA-MB-231) | nih.gov |

| Vitexin-2''-O-rhamnoside | Rhamnosylation at 2''-OH of glucose | Inhibition of DNA synthesis in MCF-7 cells (IC50: 17.5 μM) | medchemexpress.com |

| Luteolin (B72000) C-Glycosides | Glycosylation at C-6/C-8 | Decreased antioxidant activity compared to luteolin aglycone | mdpi.com |

Preclinical Pharmacokinetics and Pharmacodynamics of Vitexin 2 O Beta D Glucoside

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Models (e.g., rodents)

Currently, there are no specific studies detailing the ADME profile of Vitexin (B1683572) 2''-O-beta-D-glucoside in rodent models or other animal systems. Pharmacokinetic studies have predominantly focused on vitexin, which has demonstrated poor absorption and rapid elimination in rats. researchgate.netacademicjournals.org For instance, after oral administration to rats, vitexin showed low absolute bioavailability. researchgate.netacademicjournals.org The metabolic fate of vitexin involves deglycosylation and conversion to other metabolites in the gastrointestinal tract. nih.gov

While it is known that the enzyme vitexin beta-glucosyltransferase catalyzes the formation of Vitexin 2''-O-beta-D-glucoside from vitexin and UDP-glucose, the reverse process and the subsequent metabolic pathways in animal systems have not been elucidated for this specific glycoside. wikipedia.org Research on other vitexin glycosides, such as vitexin-4''-O-glucoside, indicates that the nature of the sugar moiety can influence the pharmacokinetic profile. nih.govnih.gov However, direct extrapolation of these findings to this compound is not scientifically feasible without dedicated studies.

Bioavailability and First-Pass Effect Research in Preclinical Studies

Specific data on the bioavailability and first-pass metabolism of this compound are not available in the current body of scientific literature. Studies on vitexin have highlighted a significant intestinal first-pass effect, contributing to its low oral bioavailability in rats. researchgate.netnih.gov The parent compound, vitexin, is poorly absorbed in the gastrointestinal tract and is rapidly cleared from the blood. nih.govphytopharmajournal.com

Research on other flavonoid glycosides suggests that the sugar portion of the molecule plays a critical role in its absorption and metabolism, which are key determinants of bioavailability. plos.org Without specific in vivo studies in animal models, any discussion on the bioavailability and first-pass effect of this compound would be purely speculative.

Potential for Drug-Drug Interactions via Enzyme Modulation in Animal Systems

There is no direct evidence from animal studies regarding the potential of this compound to modulate metabolic enzymes and cause drug-drug interactions.

Studies on the parent compound, vitexin, have shown that it can interact with cytochrome P450 (CYP) enzymes in rats. Specifically, vitexin has been observed to inhibit CYP3A1 activity in a concentration- and time-dependent manner, while its effect on CYP2C11 was biphasic, showing induction after short-term treatment and inhibition after long-term treatment. nih.gov Vitexin did not appear to affect CYP1A2 activity. nih.gov These findings suggest that vitexin has the potential for herb-drug interactions. nih.gov However, it is crucial to note that these results pertain to vitexin and cannot be directly attributed to this compound without specific investigation. The glycosidic bond can significantly alter the chemical properties of the molecule, which would likely influence its interaction with metabolic enzymes.

Future Research Directions and Translational Perspectives for Vitexin 2 O Beta D Glucoside

Elucidation of Novel Molecular Targets and Signaling Pathways

Future research must prioritize the identification and validation of the specific molecular targets and signaling cascades modulated by vitexin (B1683572) 2''-O-beta-D-glucoside. While studies on its aglycone, vitexin, have provided a foundational understanding, it is crucial to determine how the addition of a glucose moiety at the 2''-position influences its pharmacodynamic profile.

Investigations into the parent compound, vitexin, have demonstrated its neuroprotective effects are mediated through the activation of the PI3K/Akt signaling pathway. researchgate.netdovepress.comnih.gov This pathway is critical for cell survival and proliferation, and its activation by vitexin was shown to protect dopaminergic neurons from chemically induced neurotoxicity. researchgate.netdovepress.com Another related compound, vitexin-2"-O-rhamnoside, has also been shown to increase the phosphorylation levels of PI3K/Akt. medchemexpress.com Furthermore, vitexin has been reported to activate the MAPK-Nrf2/ARE pathway, a key regulator of the endogenous antioxidant response, in human melanocytes. frontiersin.org

Given these precedents, a primary avenue for future research is to investigate whether vitexin 2''-O-beta-D-glucoside similarly engages these pathways. It is plausible that the glucoside derivative shares these targets but may exhibit different binding affinities or downstream effects. Research should also extend to other pathways commonly modulated by flavonoids, such as the NF-κB and JNK signaling cascades, which are central to inflammatory processes. researchgate.net Metabolomic studies in maize have indicated that the upregulation of this compound occurs in response to fungal pathogens, suggesting a role in plant defense signaling which may have translatable mechanisms in mammalian systems. plos.org

Table 1: Potential Signaling Pathways for Future Investigation

| Pathway | Known Role(s) | Associated Compound(s) | Proposed Research Focus for this compound |

|---|---|---|---|

| PI3K/Akt | Cell Survival, Proliferation, Neuroprotection | Vitexin, Vitexin-2"-O-rhamnoside | Confirm activation and assess neuroprotective and cytoprotective potential. |

| MAPK-Nrf2/ARE | Antioxidant Response, Cellular Defense | Vitexin | Evaluate the capacity to mitigate oxidative stress and induce antioxidant enzyme expression. |

| NF-κB | Inflammation, Immune Response | Apigenin (B1666066) | Investigate anti-inflammatory effects by measuring inhibition of NF-κB activation and downstream cytokines. |

Development of Advanced in vitro and in vivo Preclinical Models for Specific Biological Applications

To rigorously evaluate the therapeutic potential of this compound, it is essential to utilize and develop advanced preclinical models that are relevant to specific human diseases. Drawing from research on vitexin and its other glycosides, several well-established models can be adapted.

For neuroprotection, the in vitro model using human neuroblastoma SH-SY5Y cells exposed to the neurotoxin MPP⁺ (methyl-4-phenylpyridine) has been effectively used to demonstrate the anti-apoptotic and pro-survival effects of vitexin. researchgate.netnih.gov This can be complemented by the in vivo MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease, which allows for the assessment of behavioral and neuropathological outcomes. dovepress.comnih.gov

For studying antioxidant activity, a valuable in vitro model involves subjecting human adipose-derived stem cells (hADSCs) to oxidative stress using hydrogen peroxide (H₂O₂). nih.gov This model was used to show that other vitexin glycosides could protect cells from apoptosis and morphological damage. nih.gov Such a model would be ideal for quantifying the direct antioxidant and cytoprotective effects of this compound.

Future work should also involve developing models for other potential applications, such as metabolic or inflammatory diseases, where flavonoids have shown promise. For instance, in vitro models of immune cells like macrophages stimulated with lipopolysaccharide (LPS) could be used to assess anti-inflammatory activity.

Table 2: Proposed Preclinical Models for this compound Research

| Model Type | Specific Model | Biological Application | Key Endpoints to Measure | Supporting Literature (Related Compounds) |

|---|---|---|---|---|

| In Vitro | MPP⁺-treated SH-SY5Y cells | Neuroprotection (Parkinson's Disease) | Cell viability, apoptosis rates (caspase-3 activity), PI3K/Akt phosphorylation. | researchgate.netdovepress.comnih.gov |

| In Vivo | MPTP-induced mouse model | Neuroprotection (Parkinson's Disease) | Motor function (pole test, traction test), dopaminergic neuron survival, protein expression (Bax/Bcl-2). | researchgate.netdovepress.comnih.gov |

| In Vitro | H₂O₂-treated hADSCs | Antioxidant/Cytoprotective | Cell viability, apoptosis, nuclear condensation, caspase-3 activity. | nih.gov |

Application of Systems Biology and Network Pharmacology to Understand Complex Interactions

A systems-level understanding is critical for deciphering the multifaceted interactions of a phytochemical like this compound within a biological system. Systems biology approaches, particularly integrated 'omics' technologies, offer a powerful lens through which to view these complex interactions.

Metabolomic and transcriptomic analyses have already provided insights into the role of this compound in plants. For example, an integrated study on Camellia species revealed that significantly elevated levels of this compound in yellow flowers correlated with the expression patterns of key genes in the flavonoid biosynthesis pathway. researchgate.net Similarly, a metabolomics study in maize demonstrated that this compound is an important metabolite upregulated during pathogen defense. plos.org

These methodologies should be applied to human cell and animal models. By treating a relevant cell line with this compound and performing transcriptomic (RNA-seq) and proteomic analyses, researchers can generate a comprehensive map of the genes and proteins whose expression is altered. This data can then be used for network pharmacology analysis to predict novel protein targets, identify affected biological pathways, and understand the compound's polypharmacological nature. This approach has been successfully conceptualized for investigating other natural products in the context of complex diseases. frontiersin.orgfrontiersin.org

Table 3: Hypothetical Systems Biology Workflow

| Step | Methodology | Objective | Expected Outcome |

|---|---|---|---|

| 1. Exposure | Treat human cell models (e.g., SH-SY5Y, hADSCs) with the compound. | Induce a biological response. | Cells with altered molecular profiles. |

| 2. Data Acquisition | Untargeted Metabolomics, Transcriptomics (RNA-seq), Proteomics. | Profile the global changes in metabolites, gene expression, and protein levels. | Large-scale datasets of differentially expressed molecules. |

| 3. Bioinformatic Analysis | Pathway Enrichment Analysis, Gene Ontology. | Identify the biological processes and signaling pathways most affected by the compound. | A list of significantly perturbed pathways (e.g., PI3K/Akt, Nrf2 signaling). |

Exploration of Synergistic Effects with Other Bioactive Compounds in Preclinical Settings

The therapeutic efficacy of natural compounds can often be enhanced when used in combination with other agents, a phenomenon known as synergy. For this compound, this remains a completely unexplored but highly promising field of future research. Preclinical studies should be designed to investigate potential synergistic interactions with both conventional pharmaceuticals and other phytochemicals.

Given the evidence that the parent compound, vitexin, has neuroprotective properties, a logical starting point would be to test this compound in combination with existing drugs for neurodegenerative diseases in the preclinical models described in section 7.2. For example, combining it with L-DOPA in the MPTP mouse model could reveal if the flavonoid can reduce the required therapeutic dose or mitigate side effects.

Furthermore, since this compound is found in plants alongside a host of other flavonoids and bioactive molecules, exploring combinations with these co-occurring compounds is warranted. researchgate.netresearchgate.net For instance, its effects could be synergistic with its own aglycone, vitexin, or with other flavonoids like quercetin (B1663063) and apigenin, which often share similar biological targets. researchgate.netresearchgate.net These combinations could lead to enhanced antioxidant, anti-inflammatory, or cytoprotective effects.

Table 4: Proposed Synergistic Combinations for Preclinical Evaluation

| Combination Partner | Rationale | Potential Application | Preclinical Model |

|---|---|---|---|

| L-DOPA | Potential to enhance efficacy or reduce side effects of a standard-of-care drug. | Parkinson's Disease | MPTP-induced mouse model. |

| Quercetin | Combination of flavonoids with known overlapping antioxidant and anti-inflammatory activities. | Oxidative Stress, Inflammation | H₂O₂-treated cells; LPS-stimulated macrophages. |

| Resveratrol | Combination of two distinct classes of polyphenols with recognized neuroprotective and anti-aging properties. | Neurodegeneration, Age-related diseases | Aged animal models; cell culture models of neurotoxicity. |

常见问题

Q. Methodological Answer :

- Sample Preparation : Use hydroalcoholic extraction (e.g., 70% ethanol) to isolate flavonoids, followed by solid-phase extraction (SPE) to reduce matrix interference .

- Chromatographic Conditions : For HPLC, employ a C18 column with a gradient mobile phase (e.g., acetonitrile/0.1% formic acid) and UV detection at 254–350 nm. UPLC-QTOF-MS enhances resolution by using sub-2 µm particles and a high-resolution mass spectrometer for precise mass-to-charge ratio (m/z) analysis .

- Validation : Establish calibration curves using certified reference standards (e.g., CAS 61360-94-9) and validate precision, accuracy, and limits of detection (LOD/LOQ) per ICH guidelines .

What experimental designs are recommended to assess the free radical scavenging activity of this compound in vitro?

Q. Methodological Answer :

- Assay Selection : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays to measure antioxidant capacity. Include Trolox or ascorbic acid as positive controls .

- Dose-Response Curves : Test concentrations ranging from 1–100 µM and calculate IC50 values. Ensure triplicate measurements to account for variability.

- Mechanistic Insight : Combine with ROS (reactive oxygen species) detection in cell models (e.g., RAW 264.7 macrophages) using fluorescent probes like DCFH-DA .

How can researchers resolve conflicting reports on the anti-inflammatory efficacy of this compound across different experimental models?

Q. Methodological Answer :

- Model Selection : Standardize in vivo models (e.g., LPS-induced acute lung injury in mice) and cell lines (e.g., human fibroblasts) to reduce interspecies variability .

- Pathway Validation : Use genetic knockout models (e.g., Nrf2−/− mice) or siRNA-mediated gene silencing to confirm the compound’s reliance on specific pathways like Nrf2/HO-1 .

- Dose Consistency : Ensure uniform dosing (e.g., 10–50 mg/kg in vivo, 5–20 µM in vitro) and account for bioavailability differences via pharmacokinetic profiling .

What strategies improve the sensitivity and accuracy of this compound detection in pharmacokinetic studies?

Q. Methodological Answer :

- LC-MS/MS Optimization : Use electrospray ionization (ESI) in negative ion mode with multiple reaction monitoring (MRM) for transitions like m/z 593→473 (Vitexin 2''-O-glucoside) .

- Plasma Preparation : Employ protein precipitation with methanol or acetonitrile, followed by SPE to enhance analyte recovery .

- Internal Standards : Spike deuterated analogs (e.g., D3-Vitexin) to correct for matrix effects and ionization efficiency .

How should researchers design studies to evaluate the synergistic effects of this compound with other flavonoids?

Q. Methodological Answer :

- Combination Ratios : Test fixed-ratio mixtures (e.g., 1:1, 1:2) using isobolographic analysis to identify additive, synergistic, or antagonistic interactions .

- Mechanistic Profiling : Perform transcriptomic (RNA-seq) or proteomic analyses to map shared pathways (e.g., NF-κB inhibition or Nrf2 activation) .

- In Vivo Validation : Use diabetic or oxidative stress models to assess therapeutic synergy, monitoring biomarkers like TNF-α, IL-6, and glutathione levels .

What are the critical considerations for standardizing this compound in herbal formulations?

Q. Methodological Answer :

- Extract Characterization : Quantify total flavonoid content via AlCl3 colorimetric assays and express results as %w/w relative to vitexin .

- Batch Consistency : Implement Good Agricultural Practices (GAP) for plant sourcing and validate extraction parameters (e.g., temperature, solvent ratio) using Design of Experiments (DoE) .

- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) and identify degradation products via forced degradation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。